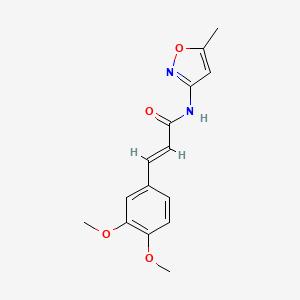
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide, also known as DMAPA, is a compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylamide family, which is known for its ability to act as a reactive intermediate in chemical reactions. DMAPA has been found to have a wide range of potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is not fully understood, but it is believed to act as a reactive intermediate in chemical reactions. 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been found to interact with a variety of proteins and enzymes, including those involved in cell signaling, DNA repair, and cell division. These interactions may be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments is its ability to act as a reactive intermediate in chemical reactions. This makes it a useful tool for studying protein function and structure. However, there are also some limitations to using 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide in lab experiments. For example, the compound may be toxic to cells at high concentrations, and its effects may be difficult to interpret in complex biological systems.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide. One area of interest is in the development of new drugs and therapies based on the compound's potential therapeutic effects. Another area of interest is in the development of new methods for synthesizing 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide and related compounds. Finally, further research is needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide and its effects on complex biological systems.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is a complex process that involves several steps. One common method for synthesizing 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with acryloyl chloride to form 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has been extensively studied for its potential use in scientific research. One of the primary applications of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide is in the field of biochemistry, where it has been found to be a useful tool for studying protein function and structure. 3-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)acrylamide has also been studied for its potential use in the development of new drugs and therapies, particularly in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-8-14(17-21-10)16-15(18)7-5-11-4-6-12(19-2)13(9-11)20-3/h4-9H,1-3H3,(H,16,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUJYNOLTWFKPR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)
![N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5687732.png)
![[(3aS*,9bS*)-2-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5687736.png)

![1-(2-ethoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5687757.png)


![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-3-pyridazinecarboxamide hydrochloride](/img/structure/B5687770.png)
![(3R*,4R*)-3-cyclobutyl-1-[3-(2-methoxyphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5687777.png)


![1-[(2-methylphenyl)acetyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5687805.png)
![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)